molecular formula C11H11N3S B1418506 2-Methyl-4-(pyrimidin-2-ylsulfanyl)aniline CAS No. 1155909-91-3

2-Methyl-4-(pyrimidin-2-ylsulfanyl)aniline

Cat. No.: B1418506
CAS No.: 1155909-91-3
M. Wt: 217.29 g/mol
InChI Key: GMQQDMCLEHUURT-UHFFFAOYSA-N
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Description

2-Methyl-4-(pyrimidin-2-ylsulfanyl)aniline (CAS: 1155909-91-3) is an aromatic amine derivative featuring a pyrimidine ring connected via a sulfur bridge to a substituted aniline moiety. Its molecular formula is C₁₁H₁₁N₃S, with a molecular weight of 217.29 g/mol . The compound is characterized by the presence of a pyrimidin-2-ylsulfanyl group at the para position of the aniline ring and a methyl substituent at the ortho position. This structure confers unique electronic and steric properties, making it a versatile intermediate in pharmaceutical and agrochemical synthesis .

Properties

IUPAC Name

2-methyl-4-pyrimidin-2-ylsulfanylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3S/c1-8-7-9(3-4-10(8)12)15-11-13-5-2-6-14-11/h2-7H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMQQDMCLEHUURT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)SC2=NC=CC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-4-(pyrimidin-2-ylsulfanyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Kinase Inhibition

Recent studies have highlighted the efficacy of 2-methyl-4-(pyrimidin-2-ylsulfanyl)aniline as a dual inhibitor of Mer and c-Met kinases. These kinases are often overexpressed in various tumors, making them ideal targets for cancer therapy.

  • Inhibitory Activity : Compounds derived from this structure have shown significant inhibitory activities against Mer kinase with IC50 values as low as 8.1 nM, indicating strong potency . The inhibition of c-Met kinase, although weaker, still presents a viable therapeutic avenue with IC50 values ranging from 144.0 to 8897.0 nM depending on the specific derivative .

Structure-Activity Relationship (SAR) Studies

The relationship between the chemical structure of this compound and its biological activity has been extensively studied. Variations in substitution patterns on the aniline ring have been correlated with changes in inhibitory potency.

  • Substitution Effects : Para-substituted compounds demonstrated superior activity compared to meta-substituted ones, suggesting that the position of substituents plays a crucial role in binding affinity and overall efficacy .

Molecular Docking Studies

Molecular docking studies have been employed to elucidate the binding interactions between this compound derivatives and their target kinases.

  • Binding Mechanism : The docking results indicated that specific functional groups within the compound can form critical hydrogen bonds and π-π interactions with key amino acids in the active sites of Mer and c-Met kinases, supporting the observed inhibitory activities .

Case Study 1: Dual Kinase Inhibition

A recent publication detailed the synthesis and evaluation of several derivatives based on this compound, confirming their role as dual inhibitors of Mer and c-Met kinases. The study utilized both in vitro assays and molecular docking to validate the compounds' efficacy and binding profiles .

Case Study 2: SAR Optimization

Another study focused on optimizing the SAR of related compounds by varying substituents on the aniline ring. This research demonstrated that specific modifications could significantly enhance kinase inhibition, leading to compounds that could serve as leads for further drug development .

Mechanism of Action

The mechanism of action of 2-Methyl-4-(pyrimidin-2-ylsulfanyl)aniline involves its interaction with specific molecular targets and pathways. The pyrimidine ring in the compound is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biological pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

2-((5-Methylthieno[2,3-d]pyrimidin-4-yl)thio)aniline

  • Molecular Formula : C₁₃H₁₁N₃S₂
  • Molecular Weight : 273.37 g/mol
  • Key Differences: The pyrimidine ring in this compound is fused with a thiophene group (thieno[2,3-d]pyrimidine), replacing the standalone pyrimidine ring in the target compound . The sulfur bridge connects to the thienopyrimidine system instead of a simple pyrimidine, increasing molecular weight by ~56 g/mol. Implications:
  • Higher lipophilicity (logP) compared to the target compound, influencing pharmacokinetic properties.

3-(2-Methyl-4-pyrimidinyl)aniline

  • Molecular Formula : C₁₁H₁₁N₃
  • Molecular Weight : 185.23 g/mol
  • Key Differences :
    • The pyrimidine ring is directly attached to the aniline at the meta position (C3), lacking the sulfur bridge .
    • Absence of the sulfur atom reduces molecular weight by ~32 g/mol and alters electronic properties.
    • Implications :
  • Reduced steric hindrance and polarity compared to the target compound.
  • Potential for different reactivity patterns in nucleophilic substitution or cross-coupling reactions .

2-Methyl-4-(heptafluoroisopropylaniline)

  • Molecular Formula : C₁₀H₈F₇N
  • Molecular Weight : 287.17 g/mol
  • Key Differences :
    • The pyrimidinylsulfanyl group is replaced by a heptafluoroisopropyl substituent, introducing strong electron-withdrawing effects .
    • Implications :
  • Exceptional thermal and chemical stability due to C-F bonds.
  • Increased hydrophobicity, making it suitable for applications in surfactants or fluorinated polymers .

N-(4-Methyl-6-prop-1-ynylpyrimidin-2-yl)aniline (Mepanipyrim)

  • Molecular Formula : C₁₄H₁₄N₄
  • Molecular Weight : 242.29 g/mol
  • Key Differences :
    • A propynyl group is present on the pyrimidine ring, introducing alkyne functionality .
    • Implications :
  • Alkyne group enables click chemistry applications, unlike the sulfur bridge in the target compound.
  • Known as a fungicide, highlighting divergent biological activity compared to the target compound .

Comparative Analysis of Key Properties

Property 2-Methyl-4-(pyrimidin-2-ylsulfanyl)aniline 2-((5-Methylthieno[2,3-d]pyrimidin-4-yl)thio)aniline 3-(2-Methyl-4-pyrimidinyl)aniline 2-Methyl-4-(heptafluoroisopropylaniline)
Molecular Weight 217.29 g/mol 273.37 g/mol 185.23 g/mol 287.17 g/mol
Sulfur Content 1 S atom 2 S atoms 0 S atoms 0 S atoms
Key Functional Groups Pyrimidinylsulfanyl Thienopyrimidinylsulfanyl Pyrimidinyl Heptafluoroisopropyl
Lipophilicity (logP) ~2.5 (estimated) ~3.2 (estimated) ~1.8 (estimated) ~4.0 (estimated)
Applications Pharmaceutical intermediates Bioactive molecules Heterocyclic synthesis Fluorinated materials

Biological Activity

2-Methyl-4-(pyrimidin-2-ylsulfanyl)aniline is a compound of significant interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. With the molecular formula C₁₁H₁₁N₃S and a molecular weight of 217.29 g/mol, this compound has been studied primarily for its biological activities, particularly as an inhibitor of various kinases involved in cancer progression.

Structural Characteristics

The compound features a methyl group, an aniline moiety, and a pyrimidine ring with a sulfanyl substituent. This specific arrangement allows for diverse interactions with biological targets, enhancing its potential efficacy in therapeutic contexts.

Biological Activity Overview

Research indicates that this compound exhibits notable biological activities, particularly in the following areas:

  • Kinase Inhibition : It has been identified as a dual inhibitor of Mer and c-Met kinases, which are overexpressed in various tumors.
  • Anti-inflammatory Effects : The compound shows promise in modulating inflammatory pathways, potentially offering therapeutic strategies for inflammatory diseases.
  • Antiproliferative Activity : Exhibits significant antiproliferative effects on cancer cell lines.

The mechanism by which this compound exerts its effects involves binding to the active sites of target kinases. Molecular docking studies reveal that it forms critical hydrogen bonds and hydrophobic interactions with these enzymes, enhancing its inhibitory potential. For instance, compound derivatives have shown IC50 values of 18.5 ± 2.3 nM and 33.6 ± 4.3 nM against Mer and c-Met kinases, respectively.

Kinase Inhibition Studies

A study focused on the synthesis and evaluation of several derivatives of this compound demonstrated its effectiveness as a kinase inhibitor. The derivatives were tested using in vitro assays to determine their inhibitory activity against Mer and c-Met kinases. The results indicated that the compound could significantly inhibit kinase activity at low concentrations, supporting its potential as a targeted therapy for cancer treatment .

Anti-inflammatory Research

In another research context, the anti-inflammatory properties of pyrimidine derivatives related to this compound were explored. The studies showed that these derivatives could inhibit key inflammatory mediators, suggesting that this compound may play a role in developing anti-inflammatory drugs.

Comparative Analysis with Related Compounds

Compound NameStructure FeaturesBiological Activity
4-(Pyrimidin-2-ylthio)aniline Pyrimidine ring with thioether linkageKinase inhibition
2-Amino-4-(pyrimidin-2-yl)phenol Hydroxyl group on phenolAntimicrobial activity
3-Methyl-4-(pyrimidin-2-ylthio)aniline Methyl substitution on anilinePotential anti-inflammatory effects
4-(Thiazol-2-ylthio)aniline Thiazole instead of pyrimidineAnticancer properties

The unique combination of methyl and pyrimidine functionalities in this compound enhances its biological activity compared to similar compounds .

Q & A

Basic Research Questions

Q. What are the effective synthetic routes for 2-Methyl-4-(pyrimidin-2-ylsulfanyl)aniline, and how can reaction yields be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution (SNAr) or coupling reactions. For example, reacting 2-methyl-4-aminothiophenol with 2-chloropyrimidine under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) can yield the target product. Optimization includes controlling stoichiometry (1:1.2 molar ratio of aniline to pyrimidine), inert atmosphere (N₂/Ar), and monitoring progress via TLC or HPLC . A modified approach involves using catalytic Pd or Cu for cross-coupling reactions, enhancing regioselectivity .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?

  • Methodological Answer :

  • ¹H NMR : Expect aromatic protons (δ 6.5–7.5 ppm), methyl singlet (δ 2.3–2.5 ppm), and NH₂ protons (δ 5.0–5.5 ppm, exchangeable).
  • ¹³C NMR : Pyrimidine carbons (δ 155–165 ppm), aromatic carbons (δ 115–135 ppm), and methyl carbon (δ 20–22 ppm).
  • IR : N-H stretches (~3400 cm⁻¹), C-S (650–750 cm⁻¹), and aromatic C=C (1450–1600 cm⁻¹).
  • HRMS : Exact mass = 233.0582 (C₁₁H₁₁N₃S⁺). LC-QTOF-MS can detect fragmentation patterns for validation .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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